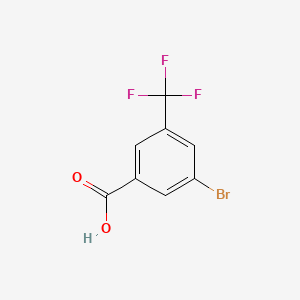

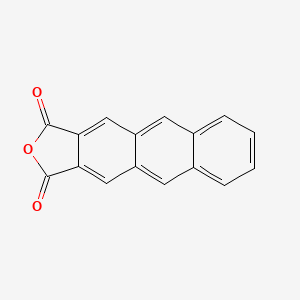

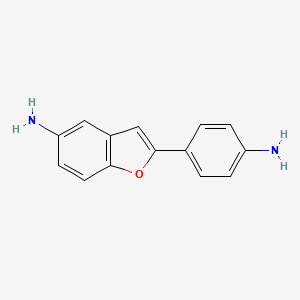

![molecular formula C11H22N2O3 B1279007 叔丁基 N-[(4-羟基哌啶-4-基)甲基]氨基甲酸酯 CAS No. 177948-02-6](/img/structure/B1279007.png)

叔丁基 N-[(4-羟基哌啶-4-基)甲基]氨基甲酸酯

描述

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl carbamates has been explored, with a study focusing on tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This compound was resolved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and the production of optically pure enantiomers. These enantiomers were further transformed into corresponding aminophenylethanols, demonstrating the potential of enzymatic processes in synthesizing chiral organoselenanes and organotelluranes .

Synthesis of N-(Boc) Nitrone Equivalents

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines. The study highlights their utility as building blocks in organic synthesis, showcasing a range of chemical transformations .

Source of MeNHCH2− Synthon

O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source for the MeNHCH2− synthon. The reaction with various electrophiles followed by hydrolysis led to functionalized carbamates. Deprotection of the amine functionality was achieved through hydrolysis with hydrogen chloride, yielding 1,2-aminoalcohols, which demonstrates the versatility of this carbamate in synthetic applications .

Stereoselective Syntheses

The stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been achieved. The reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives with L-selectride resulted in cis isomers, which were further transformed into trans isomers through the Mitsunobu reaction and alkaline hydrolysis. This study provides insight into the synthesis of substituted piperidines .

Conformation of Piperidine Ring

The synthesis and conformational analysis of tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been conducted. NMR and IR spectroscopy indicated non-chair forms stabilized by intramolecular hydrogen bonds. The crystal structure confirmed the chair conformation in the solid state, with van der Waals interactions preventing the formation of intermolecular hydrogen bonds .

Synthesis of Jaspine B Intermediate

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, was achieved from L-Serine. The multi-step synthesis involved esterification, protection, reduction, and Corey-Fuchs reaction, with an overall yield of 30% to 41% in different studies .

Reactivity of N-tert-Butyl-1,2-Diaminoethane

N-tert-Butyl-1,2-diaminoethane's reactivity was explored, showing rapid reaction with atmospheric CO2 to form a zwitterionic ammonium carbamate salt. Further reactions yielded 1-tert-butyl-2-imidazoline and a hydroxyalkyl-substituted imidazolinium salt, demonstrating the compound's potential in synthesizing diverse structures .

Metabolism in Insects and Mice

The metabolism of m-tert.-butylphenyl N-methylcarbamate was studied in insects and mice, revealing hydroxylation of the tert-butyl and N-methyl groups. The major metabolite identified was m-(beta-hydroxy-tert.-butyl)phenol, with species variation in oxidation products suggesting different catalyzing enzymes .

Synthesis of Omisertinib Intermediate

A rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib, was established. The synthesis involved acylation, nucleophilic substitution, and reduction, with a total yield of 81%10.

科学研究应用

生物活性化合物合成中的中间体:

- 叔丁基 5-氨基-4 ((2-(二甲氨基)乙基)(甲基)氨基)-2甲氧基苯基)氨基甲酸酯被用作奥美替尼 (AZD9291) 等生物活性化合物的合成中的中间体。建立了该化合物的快速合成方法,展示了其在药物化学中的重要性 (Zhao et al., 2017).

对映选择性合成:

- 化合物叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯是 2'-脱氧核糖核苷酸的碳环类似物的对映选择性合成的关键中间体。其结构对于保持环戊烷环的相对取代至关重要,证明了其在精确合成应用中的作用 (Ober et al., 2004).

催化反应:

- 叔丁基 N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和少量 4,4'-二叔丁基联苯 (DTBB) 反应,水解后生成官能化氨基甲酸酯。该过程突出了该化合物在促进有机化学中催化反应中的作用 (Ortiz et al., 1999).

蛋白酪氨酸激酶抑制剂中间体的合成:

- 叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯是新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 合成中的重要中间体,证明了该化合物在合成复杂生物活性分子中的应用。该合成涉及多个步骤,从容易获得的试剂开始,展示了该化合物在药物化学中的多功能性 (Xin-zhi, 2011).

有机合成中的定向氢化:

- 涉及 N-叔丁氧羰基氨基和羟基的定向氢化方法用于得到某些环戊烷甲酸甲酯的非对映异构体。这展示了该化合物在选择性合成过程中的作用,这是有机和药物化学的关键方面 (Smith et al., 2001).

安全和危害

属性

IUPAC Name |

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUCOORWSKRJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201179644 | |

| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |

CAS RN |

177948-02-6 | |

| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177948-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。